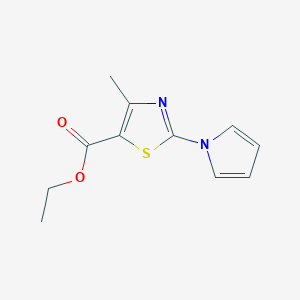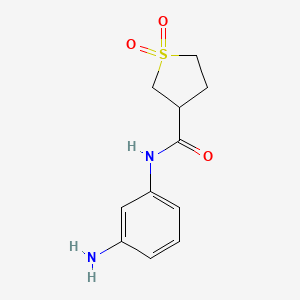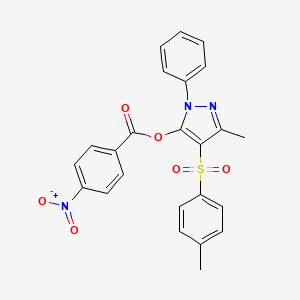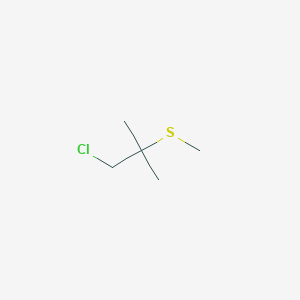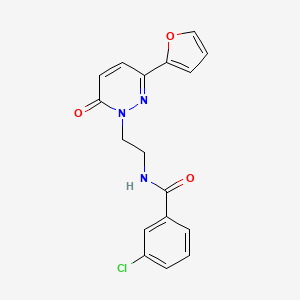![molecular formula C11H11N3O2 B2835077 1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole CAS No. 2411242-25-4](/img/structure/B2835077.png)
1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole, commonly known as EPZ-6438, is a small molecule inhibitor that selectively targets the histone methyltransferase EZH2. EZH2 is an enzyme that catalyzes the trimethylation of lysine 27 on histone H3, resulting in gene silencing. EPZ-6438 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various cancers.
Mécanisme D'action
EZH2 is a component of the polycomb repressive complex 2 (PRC2), which plays a critical role in gene regulation. EZH2 catalyzes the trimethylation of lysine 27 on histone H3, leading to the repression of gene expression. EPZ-6438 binds to the catalytic domain of EZH2 and inhibits its activity, resulting in the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
EPZ-6438 has been shown to have significant biochemical and physiological effects in preclinical models. It has been demonstrated to inhibit tumor growth and metastasis, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. EPZ-6438 has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EPZ-6438 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for EZH2. It has also shown efficacy in preclinical models of various cancers, making it a promising candidate for further study. However, EPZ-6438 has some limitations, including its relatively short half-life and potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of EPZ-6438. One area of interest is the development of combination therapies that incorporate EPZ-6438 with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the investigation of EPZ-6438 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more potent and selective EZH2 inhibitors may lead to improved therapeutic outcomes for cancer patients.
Méthodes De Synthèse
EPZ-6438 can be synthesized using a multi-step process that involves the reaction of 4-bromoanisole with epichlorohydrin to form 1-(2,3-epoxypropoxy)-4-bromo-2-methoxybenzene. This intermediate is then reacted with sodium azide and copper(I) iodide to form 1-(2,3-epoxypropoxy)-4-azido-2-methoxybenzene. Finally, the azide group is reduced using palladium on carbon to yield EPZ-6438.
Applications De Recherche Scientifique
EPZ-6438 has been extensively studied for its potential use in the treatment of cancer. It has shown efficacy in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors. EPZ-6438 works by inhibiting the activity of EZH2, which is often overexpressed in cancer cells and contributes to tumor growth and metastasis.
Propriétés
IUPAC Name |
1-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-9(14-8-12-7-13-14)4-10(3-1)15-5-11-6-16-11/h1-4,7-8,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVWAGYONMVLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2834994.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2834995.png)
![3-amino-5,6-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2834997.png)

![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)
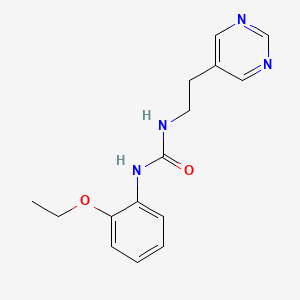
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2835004.png)
